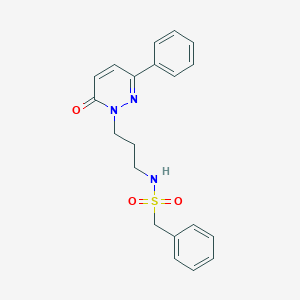

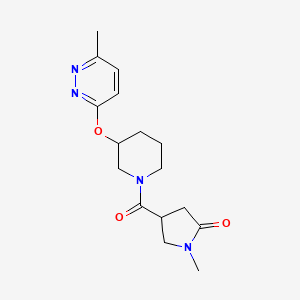

![molecular formula C16H16N6O2S3 B2883682 N-[5-({2-[(5-甲基-1,3,4-噻二唑-2-基)氨基]-2-氧代乙基}硫代)-1,3,4-噻二唑-2-基]-3-苯基丙酰胺 CAS No. 477215-22-8](/img/structure/B2883682.png)

N-[5-({2-[(5-甲基-1,3,4-噻二唑-2-基)氨基]-2-氧代乙基}硫代)-1,3,4-噻二唑-2-基]-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one can be used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . The exact structure would depend on the specific substituents on the thiadiazole ring.Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is largely determined by the electrophilic nature of the thiadiazole ring and the nature of the substituents. They can undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, depend on the specific substituents on the thiadiazole ring. For example, the presence of a methylthio group can influence these properties .科学研究应用

合成和化学性质

1,3,4-噻二唑衍生物合成方法的开发代表了化学研究的一个重要领域,因为这些化合物表现出广泛的生物活性。Park 等人(2009 年)开发了一种用于溶液相平行合成各种类药用 5-氨基取代 1,2,4-噻二唑衍生物的通用方法,突出了这些化合物在药物设计和发现过程中的多功能性 (Park 等人,2009 年)。类似地,Vivona 等人(1997 年)探索了 1,2,4-恶二唑的光化学,导致 1,2,4-噻二唑的合成,这突出了这些化合物在开发新型化学实体中的重要性 (Vivona 等人,1997 年)。

抗癌活性

包含 1,3,4-噻二唑部分的化合物已被研究其潜在的抗癌活性。Yushyn 等人(2022 年)描述了一种新型吡唑啉类杂化分子的合成,该分子具有 1,3,4-噻二唑和二氯乙酸部分,显示出有希望的体外抗癌活性 (Yushyn 等人,2022 年)。这突出了 1,3,4-噻二唑衍生物作为开发新型抗癌剂的支架的潜力。

抗菌和抗真菌活性

1,3,4-噻二唑衍生物的抗菌和抗真菌活性也是科学研究的重点。Kobzar 等人(2019 年)合成了磺酰基取代的含氮杂环体系的衍生物,显示出对革兰氏阳性菌和革兰氏阴性菌的敏感性,以及对白色念珠菌的抗真菌活性 (Kobzar 等人,2019 年)。这表明 1,3,4-噻二唑衍生物可以作为开发新型抗菌和抗真菌疗法的潜在候选者。

抗抑郁和抗焦虑活性

对 1,3,4-噻二唑衍生物的中枢神经系统 (CNS) 活性的探索发现了潜在的抗抑郁和抗焦虑特性。Clerici 等人(2001 年)发现某些 2-氨基-5-硫代-1,3,4-噻二唑衍生物具有显着的抗抑郁和抗焦虑特性,其效率与参考药物相当,表明这些化合物在治疗中枢神经系统疾病中的治疗潜力 (Clerici 等人,2001 年)。

安全和危害

未来方向

Given their wide range of biological activities, 1,3,4-thiadiazole derivatives are of interest in the development of new pharmaceuticals and agrochemicals . Future research may focus on the synthesis of new derivatives with improved activity and selectivity, as well as a better understanding of their mechanisms of action.

作用机制

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have been used in the synthesis of various compounds with biological activity

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets in various ways

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to be involved in a variety of biological processes

Result of Action

1,3,4-thiadiazole derivatives are known to have various biological effects

生化分析

Biochemical Properties

The biochemical properties of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes, proteins, and other biomolecules, contributing to its biochemical activity

Cellular Effects

The effects of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide on cellular processes are complex and multifaceted. The compound has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to better understand these temporal effects .

Dosage Effects in Animal Models

The effects of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide in animal models are likely to vary with dosage. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are needed to better understand these dosage effects .

Metabolic Pathways

Studies on the enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, are needed to better understand these metabolic pathways .

Transport and Distribution

Studies on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, are needed to better understand these processes .

Subcellular Localization

Studies on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are needed to better understand these processes .

属性

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S3/c1-10-19-20-14(26-10)18-13(24)9-25-16-22-21-15(27-16)17-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,21,23)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWEPCGACJUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)

![Trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide](/img/structure/B2883601.png)

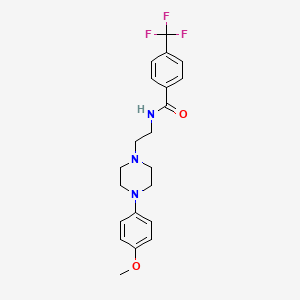

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)

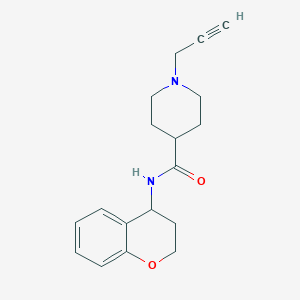

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)

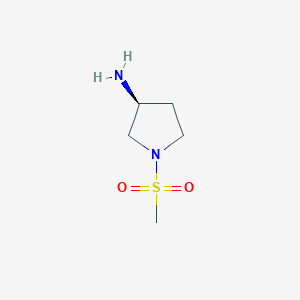

![1-(Benzenesulfonyl)-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2883613.png)

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2883618.png)

![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)